molecular formula C8H7BrF3NO B8503176 N-Methyl-3-bromo-4-(trifluoromethoxy)aniline

N-Methyl-3-bromo-4-(trifluoromethoxy)aniline

Cat. No. B8503176
M. Wt: 270.05 g/mol
InChI Key: KFWGYYQTXFIUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-3-bromo-4-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C8H7BrF3NO and its molecular weight is 270.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-3-bromo-4-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-bromo-4-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Methyl-3-bromo-4-(trifluoromethoxy)aniline

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

3-bromo-N-methyl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H7BrF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3

InChI Key

KFWGYYQTXFIUPQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 870 mg, 21.7 mmol) was added to a stirred, cooled (0° C.) solution of N-[3-Bromo-4-(trifluoromethoxy)phenyl]trifluoroacetamide (Description 50, 6.3 g, 18.0 mmol) in DMF (50 ml). The mixture was stirred at 0° C. for 20 min. and methyl iodide (1.35 ml, 21.7 mmol) was added over 5 min. The mixture was stirred at 0° C. for 45 min. and at room temperature for 4 h. Water (100 ml) was added and the mixture was extracted with ethyl acetate (3×100 ml). The combined organic fractions were washed with water (3×100 ml) and brine (100 ml), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with hexane/CH2Cl2 (3:1 increasing to 1:1) to give the title compound as a tan oil (1.20 g, 25%). 1H NMR (250 MHz, CDCl3) δ7.11 (1H, dq, J 8.9, 1.2 Hz), 6.86 (1H, d, J 2.8 Hz), 6.56 (1H, dd, J 8.9, 2.8 Hz), and 2.83 (3H, s).
Quantity
870 mg
Type
reactant
Reaction Step One
Name
N-[3-Bromo-4-(trifluoromethoxy)phenyl]trifluoroacetamide
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
25%

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